molecular formula C16H12FN3O2S B11368444 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

Cat. No.: B11368444
M. Wt: 329.4 g/mol
InChI Key: BIJSIHYCRDTCRJ-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide

Uniqueness

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide is unique due to its specific combination of a fluorophenyl group and a methoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

InChI

InChI=1S/C16H12FN3O2S/c1-22-13-4-2-3-11(9-13)15(21)19-16-18-14(20-23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,19,20,21)

InChI Key

BIJSIHYCRDTCRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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